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Cat. No.: B1380633 Get Quote

An In-depth Technical Guide to (S)-2-Amino-3-methoxypropan-1-ol HCl: Structure,

Stereochemistry, and Synthetic Considerations

Abstract
(S)-2-Amino-3-methoxypropan-1-ol hydrochloride is a chiral amino alcohol that serves as a

valuable building block in modern organic synthesis and medicinal chemistry. Its defined

stereochemistry and bifunctional nature, possessing both an amino and a hydroxyl group,

make it a versatile intermediate for the construction of complex, enantiomerically pure

molecules. This guide provides a comprehensive overview of its chemical structure, the critical

aspects of its stereochemistry, practical strategies for its synthesis and analysis, and its

applications within the field of drug development. The content is tailored for researchers,

scientists, and professionals in drug development, offering both foundational knowledge and

actionable insights into the utilization of this important chiral intermediate.

Introduction: The Significance of Chiral Amino
Alcohols
In the landscape of modern drug discovery, chirality is a fundamental principle governing

molecular recognition and biological activity. The three-dimensional arrangement of atoms in a

molecule can dramatically influence its efficacy, safety, and metabolic profile. Chiral

intermediates, such as amino alcohols, are therefore indispensable tools for chemists aiming to
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construct stereochemically pure active pharmaceutical ingredients (APIs).[1] These compounds

provide a pre-defined stereocenter, serving as a foundational scaffold upon which more

complex molecular architectures can be built. (S)-2-Amino-3-methoxypropan-1-ol, as a member

of this class, offers unique structural features that are highly sought after in the synthesis of

novel therapeutic agents.

Molecular Profile of (S)-2-Amino-3-methoxypropan-
1-ol HCl
Chemical Structure and Nomenclature
The compound is systematically named (2S)-2-amino-3-methoxypropan-1-ol hydrochloride.

The "(2S)" designation specifies the absolute configuration at the chiral center, which is the

carbon atom at the second position of the propanol backbone. The hydrochloride salt form

enhances the compound's stability and crystallinity, making it easier to handle and purify.

Figure 1: Chemical Structure of (S)-2-Amino-3-methoxypropan-1-ol HCl

HO-CH₂- C*H
-CH₂-O-CH₃

NH₃⁺Cl⁻
 (S)-configuration

Click to download full resolution via product page

Caption: Figure 1: 2D representation of (S)-2-Amino-3-methoxypropan-1-ol HCl.

Physicochemical Properties
The fundamental properties of (S)-2-Amino-3-methoxypropan-1-ol HCl are summarized

below. These data are critical for experimental design, including reaction setup, solvent

selection, and purification strategies.
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Property Value Reference(s)

CAS Number 148278-94-8 [2][3]

Molecular Formula C₄H₁₂ClNO₂ [2][4][5]

Molecular Weight 141.6 g/mol [2][4]

IUPAC Name

(2S)-2-amino-3-

methoxypropan-1-ol

hydrochloride

[2][6]

Physical Form Solid

Purity Typically ≥95-97% [2][4]

The Critical Role of Stereochemistry
Elucidation of the (S)-Configuration
The stereochemistry of (S)-2-Amino-3-methoxypropan-1-ol is defined by the arrangement of

substituents around the chiral carbon (C2). The absolute configuration is assigned using the

Cahn-Ingold-Prelog (CIP) priority rules.

Assign Priorities: The four groups attached to the chiral center are prioritized based on

atomic number:

Priority 1: -OH (Oxygen, Z=8) - Note: This is part of the -CH₂OH group, but the primary

comparison is the first atom attached. A more accurate CIP analysis looks at the full

substituent: -NH₂ (Nitrogen, Z=7) is higher than the two carbons.

Correct CIP analysis at C2:

Priority 1: -NH₂ (Nitrogen, Z=7)

Priority 2: -CH₂OH (Carbon attached to Oxygen)

Priority 3: -CH₂OCH₃ (Carbon attached to Oxygen, but further down)

Priority 4: -H (Hydrogen, Z=1)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.calpaclab.com/s-2-amino-3-methoxypropan-1-ol-hydrochloride-97-purity-c4h12clno2-100-mg/aab-aa001fi3-100mg
https://www.chemicalbook.com/ProdSupplierGWCB43353071_EN.htm
https://www.calpaclab.com/s-2-amino-3-methoxypropan-1-ol-hydrochloride-97-purity-c4h12clno2-100-mg/aab-aa001fi3-100mg
https://cymitquimica.com/products/10-F531912/2-amino-3-methoxypropan-1-ol-hcl/
https://www.biosynth.com/p/MKD06864/2137068-64-3-2s-1-amino-3-methoxypropan-2-ol-hyd
https://www.calpaclab.com/s-2-amino-3-methoxypropan-1-ol-hydrochloride-97-purity-c4h12clno2-100-mg/aab-aa001fi3-100mg
https://cymitquimica.com/products/10-F531912/2-amino-3-methoxypropan-1-ol-hcl/
https://www.calpaclab.com/s-2-amino-3-methoxypropan-1-ol-hydrochloride-97-purity-c4h12clno2-100-mg/aab-aa001fi3-100mg
https://pubchem.ncbi.nlm.nih.gov/compound/2-Amino-3-methoxypropan-1-OL
https://www.calpaclab.com/s-2-amino-3-methoxypropan-1-ol-hydrochloride-97-purity-c4h12clno2-100-mg/aab-aa001fi3-100mg
https://cymitquimica.com/products/10-F531912/2-amino-3-methoxypropan-1-ol-hcl/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1380633?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Orient the Molecule: The molecule is oriented so that the lowest priority group (-H) points

away from the viewer.

Determine Direction: Tracing the path from priority 1 to 2 to 3 reveals a counter-clockwise

direction, which corresponds to the (S) configuration.

Figure 2: CIP Priority Assignment for the Chiral Center (C2)
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Caption: Figure 2: Cahn-Ingold-Prelog priority assignment at the C2 stereocenter.

Importance of Enantiomeric Purity
In drug development, isolating a single enantiomer is often critical. The "unwanted" enantiomer

may be inactive, less active, or, in the worst case, contribute to off-target effects and toxicity.

Utilizing an enantiomerically pure starting material like (S)-2-Amino-3-methoxypropan-1-ol
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HCl ensures that the desired stereochemistry is carried through the synthetic sequence, a

concept known as chiral transfer. This practice is fundamental to modern pharmaceutical

synthesis, ensuring the development of safer and more effective drugs.

Strategies for Stereoselective Synthesis
The preparation of enantiomerically pure amino alcohols can be achieved through various

methods, including resolution of racemic mixtures, asymmetric synthesis, or derivation from the

"chiral pool" of naturally occurring molecules like amino acids.[7][8]

Exemplary Synthetic Workflow
A common strategy for synthesizing chiral amino alcohols involves the modification of readily

available chiral precursors. For instance, a plausible route could involve starting from a chiral

amine and performing chemical transformations that preserve the stereocenter. The final step

often involves forming the hydrochloride salt to aid in purification and handling.
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Figure 3: General Synthetic Workflow
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Caption: Figure 3: A generalized workflow for the synthesis and isolation of the target

compound.

Experimental Protocol: Synthesis via Ether
Demethylation (Hypothetical Adaptation)
This protocol is adapted from general principles of ether cleavage reactions often used in

synthetic chemistry, such as those described in patent literature for analogous compounds.[9]

[10]
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Objective: To prepare (S)-2-Amino-3-methoxypropan-1-ol HCl from a suitable precursor. This

is an illustrative protocol and requires laboratory optimization.

Materials:

(S)-1,3-dimethoxypropan-2-amine (or similar protected precursor)

Concentrated Hydrochloric Acid (e.g., 37% aqueous)

Dichloromethane (DCM)

Sodium hydroxide (NaOH), 50% aqueous solution

Anhydrous Magnesium Sulfate (MgSO₄)

Diethyl ether or Isopropanol

HCl gas or concentrated HCl

Procedure:

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic

stirrer, charge the starting chiral amine precursor (1.0 eq).

Acid Hydrolysis: Slowly add an excess of concentrated hydrochloric acid (e.g., 2.5-5.0 eq) to

the flask. The addition may be exothermic; use an ice bath to maintain the temperature

below 30°C.

Reflux: Heat the reaction mixture to reflux (approx. 100°C) and maintain for 12-24 hours.

Monitor the reaction progress by a suitable method (e.g., TLC or GC-MS) to confirm the

cleavage of the ether group.

Neutralization and Extraction: After cooling to room temperature, carefully neutralize the

mixture by adding 50% NaOH solution until the pH is strongly basic (pH ~14). This converts

the ammonium salt to the free amine.

Isolation of Free Base: Extract the aqueous layer multiple times with an organic solvent like

dichloromethane. Combine the organic layers, dry over anhydrous MgSO₄, filter, and
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concentrate under reduced pressure to obtain the crude (S)-2-Amino-3-methoxypropan-1-ol

free base.

Salt Formation: Dissolve the crude free base in a suitable solvent such as isopropanol or

diethyl ether. Add a stoichiometric amount of hydrochloric acid (either as a gas or a

concentrated solution) while stirring.

Crystallization and Isolation: The hydrochloride salt will precipitate out of the solution. Cool

the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum

filtration, wash with cold solvent (e.g., diethyl ether), and dry under vacuum to yield the final

product.

Analytical Validation
Structure Confirmation: Use ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the

chemical structure.

Purity Assessment: Determine chemical purity using HPLC or GC.

Stereochemical Integrity: Confirm the enantiomeric excess (ee%) using chiral HPLC or by

derivatization with a chiral agent followed by NMR analysis.

Applications in Drug Discovery and Development
(S)-2-Amino-3-methoxypropan-1-ol HCl is primarily used as a versatile building block or

scaffold in the synthesis of more complex molecules.[5] Its utility stems from the presence of

three distinct functional handles: the primary amine, the primary alcohol, and the methoxy

ether. Each of these sites can be selectively modified to build molecular diversity.

Scaffold for Chiral Ligands: The amino alcohol motif is a privileged structure in chiral ligands

used for asymmetric catalysis.

Intermediate for APIs: This compound can serve as a key fragment in the multi-step

synthesis of active pharmaceutical ingredients. The specific stereocenter is crucial for

ensuring the final drug molecule interacts correctly with its biological target. While specific

blockbuster drugs containing this exact fragment are not prominently cited, its structural motif

is common in many developmental and research compounds.[11][12]
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Conclusion and Future Outlook
(S)-2-Amino-3-methoxypropan-1-ol HCl is a high-value chiral intermediate whose importance

is rooted in the fundamental principles of stereoselective synthesis and medicinal chemistry. Its

well-defined structure and stereochemistry provide a reliable starting point for the construction

of enantiomerically pure compounds, directly supporting the development of safer and more

effective pharmaceuticals. As synthetic methodologies continue to advance, the demand for

such versatile and stereochemically defined building blocks is expected to grow, further

cementing its role in the pipeline of drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from
Arylglyoxals - PubMed [pubmed.ncbi.nlm.nih.gov]

2. calpaclab.com [calpaclab.com]

3. chemicalbook.com [chemicalbook.com]

4. 2-AMINO-3-METHOXYPROPAN-1-OL HCL | CymitQuimica [cymitquimica.com]

5. (2S)-1-Amino-3-methoxypropan-2-ol hydrochloride | 2137068-64-3 | MKD06864
[biosynth.com]

6. 2-Amino-3-methoxypropan-1-OL | C4H11NO2 | CID 14151411 - PubChem
[pubchem.ncbi.nlm.nih.gov]

7. researchgate.net [researchgate.net]

8. Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids | Semantic
Scholar [semanticscholar.org]

9. US8344182B2 - Process for the preparation of (S)-2-amino-1-propanol (L-alaninol) from
(S)-1-methoxy-2-propylamine - Google Patents [patents.google.com]

10. CA2706463A1 - Process for the preparation of (s)-2-amino-1-propanol (l-alaninol) from
(s)-1-methoxy-2-propylamine - Google Patents [patents.google.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b1380633?utm_src=pdf-body
https://www.benchchem.com/product/b1380633?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/30039699/
https://pubmed.ncbi.nlm.nih.gov/30039699/
https://www.calpaclab.com/s-2-amino-3-methoxypropan-1-ol-hydrochloride-97-purity-c4h12clno2-100-mg/aab-aa001fi3-100mg
https://www.chemicalbook.com/ProdSupplierGWCB43353071_EN.htm
https://cymitquimica.com/products/10-F531912/2-amino-3-methoxypropan-1-ol-hcl/
https://www.biosynth.com/p/MKD06864/2137068-64-3-2s-1-amino-3-methoxypropan-2-ol-hyd
https://www.biosynth.com/p/MKD06864/2137068-64-3-2s-1-amino-3-methoxypropan-2-ol-hyd
https://pubchem.ncbi.nlm.nih.gov/compound/2-Amino-3-methoxypropan-1-OL
https://pubchem.ncbi.nlm.nih.gov/compound/2-Amino-3-methoxypropan-1-OL
https://www.researchgate.net/publication/326582173_Asymmetric_Synthesis_of_Chiral_12-Amino_Alcohols_and_Morpholin-2-ones_from_Arylglyoxals
https://www.semanticscholar.org/paper/Asymmetric-Synthesis%3A-Construction-of-Chiral-Using-Coppola-Schuster/de11c101af3a2a86a6b59171e4639162c7f513b8
https://www.semanticscholar.org/paper/Asymmetric-Synthesis%3A-Construction-of-Chiral-Using-Coppola-Schuster/de11c101af3a2a86a6b59171e4639162c7f513b8
https://patents.google.com/patent/US8344182B2/en
https://patents.google.com/patent/US8344182B2/en
https://patents.google.com/patent/CA2706463A1/en
https://patents.google.com/patent/CA2706463A1/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1380633?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


11. mdpi.com [mdpi.com]

12. researchgate.net [researchgate.net]

To cite this document: BenchChem. [(S)-2-Amino-3-methoxypropan-1-ol HCl chemical
structure and stereochemistry]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1380633#s-2-amino-3-methoxypropan-1-ol-hcl-
chemical-structure-and-stereochemistry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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